molecular formula C10H20N2O B3057557 Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- CAS No. 824938-99-0

Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-

Cat. No.: B3057557
CAS No.: 824938-99-0
M. Wt: 184.28 g/mol
InChI Key: ZRAFIVNWDABKOL-UWVGGRQHSA-N
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Description

Properties

IUPAC Name

(1S,2S)-2-morpholin-4-ylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAFIVNWDABKOL-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478751
Record name Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824938-99-0
Record name Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-, demands precise control over stereochemistry and functional group introduction. The morpholine ring and the (1S,2S) configuration necessitate strategies combining catalytic hydrogenation, enzymatic resolution, and chiral auxiliaries. Key challenges include avoiding racemization, achieving high enantiomeric excess (ee), and scalability.

Traditional Synthetic Approaches

Reductive Amination of Cyclohexanone Derivatives

A foundational method involves reductive amination between cyclohexanone and morpholine. While specific details are proprietary, analogous processes for cyclohexylamine synthesis highlight the use of hydrogenation catalysts. For example, Pd/Al₂O₃-MgO/Al₂O₃ catalysts enable simultaneous hydrogenation and amination of phenol to cyclohexylamine under 180°C and H₂ pressure. Adapting this for morpholine incorporation may involve substituting ammonia with morpholine in a multi-step sequence.

Reaction Conditions:
  • Catalyst : Pd/Al₂O₃-MgO/Al₂O₃ (5–10 wt% Pd loading).
  • Temperature : 160–200°C.
  • Pressure : 10–30 bar H₂.
  • Yield : ~85% (for cyclohexylamine).

Morpholine Ring Construction

Constructing the morpholine moiety in situ is another strategy. Patent WO2015086495A1 describes chiral 2-aryl morpholine synthesis via cyclization of amino alcohols, which could be adapted for cyclohexanamine derivatives. For instance, reacting (1S,2S)-cyclohexanediamine with ethylene oxide under acidic conditions forms the morpholine ring, though stereochemical control requires chiral catalysts or resolving agents.

Stereoselective Synthesis

Chiral Catalysts and Auxiliaries

Achieving the (1S,2S) configuration often employs asymmetric hydrogenation. Chiral phosphine ligands, such as BINAP, coordinate with transition metals (Ru, Rh) to induce enantioselectivity. For example, hydrogenating a prochiral enamine precursor with a Ru-(S)-BINAP catalyst yields the desired diastereomer with >90% ee.

Key Parameters:
  • Catalyst : Ru-(S)-BINAP.
  • Substrate : Enamine derived from cyclohexanone and morpholine.
  • ee : 92–95%.

Enzymatic Resolution

Engineered cyclohexylamine oxidase (CHAO) variants enable deracemization of racemic mixtures. Mutant CHAO enzymes, such as Y321I/M226T, selectively oxidize the undesired (R)-enantiomer, leaving the (S)-enantiomer intact. Applied to secondary amines, this method achieves 78% yield and 99% ee for structurally related compounds.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize efficiency and scalability. Continuous flow reactors optimize heat and mass transfer for the exothermic amination steps. A representative process involves:

  • Feedstock : Cyclohexanone, morpholine, H₂.
  • Catalyst : Fixed-bed Pd/Al₂O₃-MgO.
  • Conditions : 180°C, 20 bar H₂, residence time 2–4 hrs.
  • Output : 90% conversion, 85% isolated yield.

Catalyst Design and Longevity

The Pd/Al₂O₃-MgO catalyst in patent CN101161631A exhibits enhanced stability due to MgO’s Lewis acidity, which mitigates Pd sintering. After 500 operational hours, activity retention exceeds 90%.

Purification and Characterization

Chromatographic Resolution

Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Trefoil AMY1) resolves enantiomers effectively. A mobile phase of CO₂/EtOH containing 1% cyclohexylamine achieves baseline separation, critical for pharmaceutical-grade purity.

SFC Parameters:
  • Column : Trefoil AMY1 (150 x 2.1 mm, 2.5 µm).
  • Modifier : Ethanol with 1% cyclohexylamine.
  • Detection : Single quadrupole MS.

Spectroscopic Confirmation

  • NMR : Distinct signals for morpholine protons (δ 3.6–3.8 ppm) and cyclohexane chair-conformation carbons.
  • MS : Molecular ion [M+H]⁺ at m/z 185.2.

Comparative Analysis of Methods

Method Catalyst/Enzyme Yield (%) ee (%) Scalability
Reductive Amination Pd/Al₂O₃-MgO 85 N/A High
Asymmetric Hydrogenation Ru-(S)-BINAP 75 92 Moderate
Enzymatic Resolution CHAO Y321I/M226T 78 99 Low

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired reduction.

    Substitution: Nucleophilic substitution reactions are performed using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexanone derivatives, while reduction reactions can produce various amine derivatives. Substitution reactions result in the formation of substituted cyclohexanamine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: Cyclohexanamine serves as an essential intermediate in the synthesis of more complex organic compounds. Its ability to participate in various chemical reactions makes it a versatile tool in organic synthesis.

2. Biology:

  • Cellular Effects: Research has indicated that this compound can influence cellular processes by interacting with specific molecular targets. Its mechanism of action involves binding to receptors or enzymes that modulate cellular activity.

3. Medicine:

  • Therapeutic Potential: Cyclohexanamine has been explored for its potential use as a therapeutic agent in treating neurological disorders and as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are significant in managing type 2 diabetes as they enhance insulin secretion while minimizing hypoglycemic risks . The compound's unique stereochemistry allows for targeted therapeutic applications, potentially improving treatment outcomes for patients .

4. Industrial Applications:

  • Specialty Chemicals: The compound is utilized in the production of specialty chemicals and materials due to its unique properties that allow for specific modifications and enhancements in industrial processes.

Case Studies and Research Findings

Case Study 1: DPP-IV Inhibitor Research
Studies have shown that compounds similar to Cyclohexanamine exhibit significant DPP-IV inhibitory activity. This mechanism is crucial for controlling blood glucose levels post-meal without causing hypoglycemia—making it a safer alternative compared to traditional hypoglycemic agents .

Case Study 2: Neuropharmacological Applications
Research into the effects of cyclohexanamine derivatives on neuronal cells has demonstrated potential neuroprotective effects. These findings suggest that such compounds could be developed into treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and influencing cellular processes. This interaction can lead to various biological effects, such as changes in cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : (1S,2S)-2-(4-Morpholinyl)cyclohexanamine
  • CAS No.: 1668594-28-2 (hydrochloride salt)
  • Molecular Formula : C₁₀H₂₀N₂O
  • Molecular Weight : 184.28 g/mol
  • SMILES : N[C@@H]1CCCC[C@H]1N2CCOCC2
  • Stereochemistry : The (1S,2S)-configuration is critical for enantioselectivity in asymmetric catalysis and chiral synthesis .

Key Properties

  • Physical State : Typically a solid (hydrochloride salt form) .
  • Solubility : Polar aprotic solvents (e.g., methylene chloride) are preferred for synthetic applications .
  • Applications: Asymmetric Organocatalysis: Serves as a chiral ligand in gold(I) complexes for enantioselective sulfonation reactions . Chemoenzymatic Synthesis: Used in kinetic resolution (KR) to produce enantiopure amines (99% ee) via lipase-catalyzed acetylation .
Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- (1668594-28-2) C₁₀H₂₀N₂O 184.28 Chiral (1S,2S) configuration; morpholinyl substituent at position 2. Asymmetric catalysis, chemoenzymatic synthesis.
4,4'-Methylenebis(cyclohexylamine) (1761-71-3) C₁₃H₂₆N₂ 210.36 Three geometric isomers (trans-trans, cis-cis, cis-trans); primary amines. Epoxy curing agent; read-across toxicity data for analogues.
(1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine (99239-39-1) C₁₀H₂₀N₂ 168.28 Pyrrolidinyl substituent; similar stereochemistry. Intermediate in pharmaceutical synthesis.
(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine (824938-98-9) C₁₁H₂₂N₂ 182.31 Piperidinyl substituent; (1S,2S) configuration. Ligand for transition-metal catalysts.
trans-N1,N1-Dimethylcyclohexane-1,2-diamine (67198-21-4) C₈H₁₈N₂ 142.24 Dimethylamine groups; trans configuration. Catalyst in enantioselective hydrogenation.
Key Differences

Stereochemical Impact: The (1S,2S)-configuration in the target compound enables high enantiomeric excess (e.g., 99% ee in KR reactions), outperforming non-chiral analogues like 4,4'-methylenebis(cyclohexylamine) . In contrast, geometric isomers of PACM (e.g., trans-trans) lack enantioselectivity and are primarily used in industrial polymer applications .

Functional Group Variations :

  • Morpholinyl vs. Pyrrolidinyl/Piperidinyl : The morpholinyl group (oxygen-containing heterocycle) enhances solubility in polar solvents compared to pyrrolidinyl or piperidinyl derivatives .
  • Amine Substitution : Primary amines (e.g., PACM) exhibit higher reactivity in epoxy curing, while tertiary amines (e.g., dimethylcyclohexanediamine) are preferred for metal coordination .

Toxicity Profile: PACM: Classified as hazardous based on read-across data from 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5), which shares similar aliphatic amine toxicity (skin irritation, respiratory sensitization) . Target Compound: No direct toxicity data available, but its use in controlled enzymatic reactions suggests lower acute hazards compared to PACM .

Synthetic Utility :

  • The target compound’s gold(I) complexes are pivotal in sulfonation reactions, avoiding undesired oxidation seen in unprotected phosphine analogues .
  • PACM derivatives are unsuitable for such applications due to their lack of chiral centers and steric flexibility .

Biological Activity

Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- is a chemical compound that has garnered attention in various fields due to its significant biological activity. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a cyclohexane ring attached to a morpholine moiety. This unique structure contributes to its biological activity and potential as a therapeutic agent. The molecular formula is C₈H₁₅N₂O, with a molecular weight of 155.22 g/mol.

Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- interacts with specific molecular targets and pathways within the body. Its mechanism of action involves:

  • Receptor Binding : The compound binds to adrenergic receptors and muscarinic receptors, modulating their activity. This interaction can influence various cellular processes such as signaling pathways and gene expression .
  • Enzyme Modulation : It may also affect enzyme activities, leading to alterations in metabolic pathways that are crucial for cellular function.

Biological Activity

Research has identified several key biological activities associated with Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain Mannich bases derived from similar structures have demonstrated potent antiproliferative activities with IC₅₀ values in the low micromolar range .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Some derivatives showed promise in reducing inflammation and pain in preclinical models .
  • Neurological Applications : There is ongoing research into its potential use in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Study on Anticancer Activity

A study evaluated the antiproliferative effects of Cyclohexanamine derivatives against human cancer cell lines. Results indicated that certain derivatives had IC₅₀ values ranging from 3.2 to 7.3 µM, demonstrating significant selectivity towards specific cancer types .

Study on Anti-inflammatory Properties

In another study focusing on the anti-inflammatory effects of Mannich bases containing morpholine rings, compounds were tested in animal models for their ability to reduce inflammation. The results indicated a marked reduction in inflammatory markers compared to controls .

Comparative Analysis

Compound NameStructure TypeBiological Activity
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-Cyclohexane + MorpholineAnticancer, Anti-inflammatory
Cyclohexanamine, 2-(4-piperidinyl)Cyclohexane + PiperidineNeurological applications
Cyclohexanamine, 2-(4-pyrrolidinyl)Cyclohexane + PyrrolidineVascular effects

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-
Reactant of Route 2
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Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-

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